N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 1019102-63-6
VCID: VC8192836
InChI: InChI=1S/C22H19N5O4S/c1-3-31-16-10-8-15(9-11-16)18-13-32-22(23-18)26-20(12-14(2)25-26)24-21(28)17-6-4-5-7-19(17)27(29)30/h4-13H,3H2,1-2H3,(H,24,28)
SMILES: CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Molecular Formula: C22H19N5O4S
Molecular Weight: 449.5 g/mol

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide

CAS No.: 1019102-63-6

Cat. No.: VC8192836

Molecular Formula: C22H19N5O4S

Molecular Weight: 449.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamide - 1019102-63-6

Specification

CAS No. 1019102-63-6
Molecular Formula C22H19N5O4S
Molecular Weight 449.5 g/mol
IUPAC Name N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-nitrobenzamide
Standard InChI InChI=1S/C22H19N5O4S/c1-3-31-16-10-8-15(9-11-16)18-13-32-22(23-18)26-20(12-14(2)25-26)24-21(28)17-6-4-5-7-19(17)27(29)30/h4-13H,3H2,1-2H3,(H,24,28)
Standard InChI Key YBSBVLUTHCDYSR-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Canonical SMILES CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Introduction

Chemical Structure and Key Functional Groups

The compound’s molecular formula is C₂₁H₁₇N₅O₄S, with a molecular weight of 435.5 g/mol (calculated from analogous structures in sources ). Its structure comprises:

  • 2-Nitrobenzamide core: A benzene ring with a nitro group at position 2 and an amide linkage.

  • Pyrazole ring: A 3-methyl-1H-pyrazol-5-yl group, where the methyl substituent enhances steric and electronic effects.

  • Thiazole substituent: A 4-(4-ethoxyphenyl)thiazol-2-yl group, introducing electron-donating ethoxy and aromatic moieties.

The hybrid heterocyclic system enables diverse pharmacophoric interactions, making it a candidate for bioactive applications.

Synthesis and Characterization

Characterization Techniques

Key methods for structural validation include:

TechniquePurposeExample Data
¹H NMRIdentify aromatic protons, ethoxy groups, and pyrazole/thiazole signals.δ 7.2–7.8 (aromatic H), δ 4.1 (ethoxy CH₂), δ 2.3 (methyl CH₃)
¹³C NMRConfirm carbonyl (C=O), thiazole C2, and pyrazole C5 positions.δ 165–170 (amide C=O), δ 150–155 (thiazole C2), δ 140–145 (pyrazole C5)
LC-MSVerify molecular weight and purity.m/z [M+H]⁺ = 436.1 (calculated)

Structural Analogues and Biological Insights

Related Compounds and Activities

Similar pyrazole-thiazole hybrids exhibit:

CompoundActivityReference
N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamideAntimicrobial activity (Gram-positive/-negative bacteria)
N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-nitrobenzamideAnticancer potential (inferred from pyrazole-thiazole derivatives)
Thiazole-benzamide hybridsInhibition of DprE1 (Mycobacterium tuberculosis target)

SAR (Structure-Activity Relationship)

  • Ethoxyphenyl group: Enhances solubility and electron-donating effects, potentially improving binding to hydrophobic pockets.

  • Nitro group: Increases electrophilicity, aiding interactions with nucleophilic residues in enzymes.

  • Pyrazole-thiazole fusion: Maximizes π-conjugation, enhancing membrane permeability and target affinity.

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